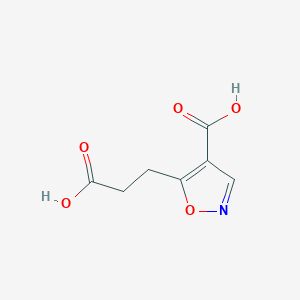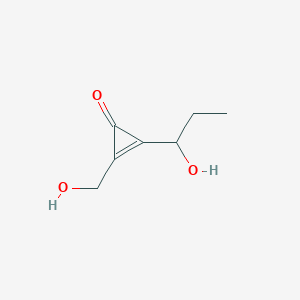
(2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol
描述
tert-Butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: is a complex organic compound that features a tert-butyl group, a dimethylsilyl group, and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol typically involves multiple steps. One common approach is the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of flow microreactor systems can be applied to enhance the efficiency and sustainability of the synthesis process. These systems allow for continuous production and better control over reaction conditions .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols.
Reduction: Reduction reactions can target the carbonyl group in the pyrrole ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the desired transformation.
Major Products:
Oxidation: Silanols and other oxidized derivatives.
Reduction: Alcohols and reduced pyrrole derivatives.
Substitution: Various substituted silyl ethers and tert-butyl derivatives.
科学研究应用
Chemistry: The compound is used as a protecting group in organic synthesis, particularly for hydroxyl groups. Its stability under various reaction conditions makes it valuable for multi-step synthetic processes .
Biology: In biological research, the compound can be used to modify biomolecules, enhancing their stability and solubility. This is particularly useful in the study of enzyme mechanisms and protein interactions .
Medicine: While direct medical applications are limited, the compound’s derivatives are explored for potential therapeutic uses, including drug delivery systems and prodrug formulations .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in polymer science and nanotechnology .
作用机制
The mechanism of action of (2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities from unwanted reactions, allowing for selective transformations in complex synthetic sequences. The compound’s stability under various conditions is attributed to the steric hindrance provided by the bulky tert-butyl groups .
相似化合物的比较
tert-Butyl(dimethyl)silyl chloride: Used for similar protecting group strategies.
tert-Butyl(diphenyl)silyl ether: Another silyl ether with different steric and electronic properties.
Triisopropylsilyl ether: Offers greater steric hindrance compared to tert-butyl(dimethyl)silyl ethers.
Uniqueness: The uniqueness of (2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol lies in its combination of a pyrrole ring with a silyl ether and tert-butyl groups. This combination provides a balance of stability and reactivity, making it a versatile compound in synthetic chemistry .
属性
IUPAC Name |
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4Si/c1-15(2,3)21-14(19)17-12(9-10-13(17)18)11-20-22(7,8)16(4,5)6/h9-10,12H,11H2,1-8H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCHGZAWJOFSLN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C=CC1=O)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601106695 | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,5-dihydro-5-oxo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601106695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81658-27-7 | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,5-dihydro-5-oxo-1H-pyrrole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81658-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,5-dihydro-5-oxo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601106695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)


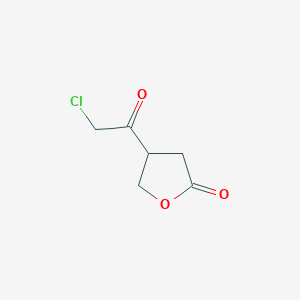

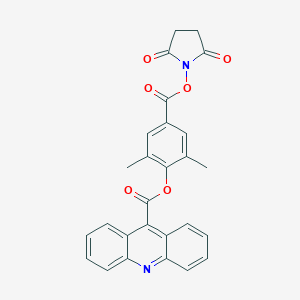
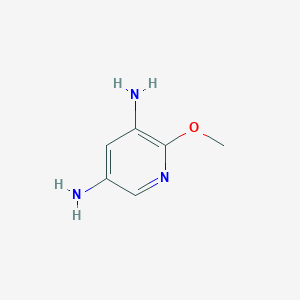

![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)
